Tris(2,4-dimethylphenyl) phosphite
Overview
Description
Tris(2,4-dimethylphenyl) phosphite is an organophosphorus compound with the molecular formula C24H27O3P. It is a phosphite ester derived from 2,4-dimethylphenol and phosphorus trichloride. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2,4-dimethylphenyl) phosphite can be synthesized through the reaction of 2,4-dimethylphenol with phosphorus trichloride. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors. This method allows for efficient production with high yields and reduced reaction times. The use of continuous flow reactors also minimizes the formation of byproducts and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Tris(2,4-dimethylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tris(2,4-dimethylphenyl) phosphate.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is tris(2,4-dimethylphenyl) phosphate.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Tris(2,4-dimethylphenyl) phosphite has a wide range of applications in scientific research:
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of tris(2,4-dimethylphenyl) phosphite involves its ability to donate electrons and reduce other compounds. In biochemical applications, it reduces disulfide bonds in proteins, leading to the formation of thiol groups. This reduction process is crucial in maintaining the structural integrity and function of proteins.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: This compound is similar in structure but has tert-butyl groups instead of methyl groups.
Triphenyl phosphite: Another related compound, triphenyl phosphite, is used as a ligand in coordination chemistry and as a stabilizer in polymers.
Uniqueness
Tris(2,4-dimethylphenyl) phosphite is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a reducing agent and its stability under various conditions make it particularly valuable in both research and industrial applications.
Properties
IUPAC Name |
tris(2,4-dimethylphenyl) phosphite | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O3P/c1-16-7-10-22(19(4)13-16)25-28(26-23-11-8-17(2)14-20(23)5)27-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABWCPIKWOZMSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186724 | |
Record name | Tris(2,4-dimethylphenyl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33073-05-1 | |
Record name | Tris(2,4-dimethylphenyl) phosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033073051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(2,4-dimethylphenyl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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